![molecular formula C16H17N3OS B2656546 N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 503433-01-0](/img/structure/B2656546.png)
N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-d]pyrimidin-4-amines are reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . Thieno[2,3-d]pyrimidines have been designed as potential inhibitors of PDE4 .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors was carried out via structural modifications of tazemetostat . The synthesis of thieno[2,3-d]pyrimidines involved a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation and Krapcho decarboxylation .Molecular Structure Analysis
Thieno[3,2-d]pyrimidin-4-amines and thieno[2,3-d]pyrimidines are structurally similar, with the former having an additional amine group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Gewald reaction, Dieckmann type cyclisation and Krapcho decarboxylation .Aplicaciones Científicas De Investigación
Anticancer Applications
Microwave-assisted chemical processes have been utilized to synthesize novel heteroaromatic systems, including derivatives of N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine, as potent bioisosteric analogues of MPC-6827, a known anticancer agent. These derivatives demonstrated significant antiproliferative activity on human colorectal cancer cell lines, suggesting their potential in cancer therapy (Loidreau et al., 2020).
Antimicrobial and Anti-inflammatory Agents
New series of thieno[2,3-d]pyrimidine derivatives have shown remarkable activity towards fungi, bacteria, and inflammation, highlighting their importance as antimicrobial and anti-inflammatory agents. The structural modification of these compounds enhances their biological activity, making them candidates for developing new treatments (Tolba et al., 2018).
Antioxidant Activity
A study synthesizing N-substituted phenyl derivatives of thieno[2,3-d]pyrimidine revealed significant in vitro antioxidant activity. The presence of electron-donating and withdrawing groups on the thienopyrimidine ring influences the radical scavenging ability, indicating their potential as antioxidants (Kotaiah et al., 2012).
Synthesis and Chemical Properties
Research on the synthesis and reactions of thieno[2,3-d]pyrimidine derivatives has expanded the understanding of their chemical properties and potential applications. For example, the transformation of 5-methyl-6-carbethoxy-3,4-dihydrothieno[2,3-d]pyrimidine for the synthesis of various derivatives highlights the versatility of these compounds in organic synthesis (Grinev & Kaplina, 1985).
Antifungal Effects
The antifungal effect of some derivatives on significant types of fungi illustrates the biological relevance of N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine and its analogs. These compounds have been synthesized and identified as potential antifungal agents, offering a new avenue for treating fungal infections (Jafar et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-3-5-12(6-4-11)13-9-21-16-14(13)15(18-10-19-16)17-7-8-20-2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKCKZHEIRMSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2656463.png)
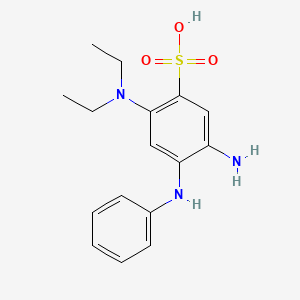
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2656467.png)
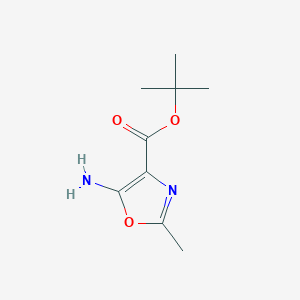

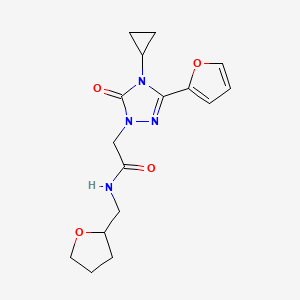
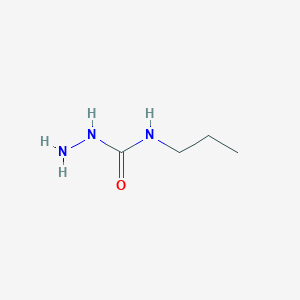
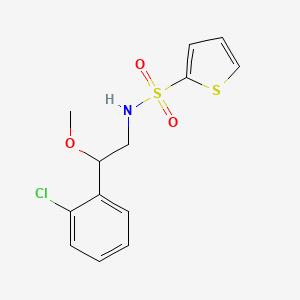
![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656478.png)
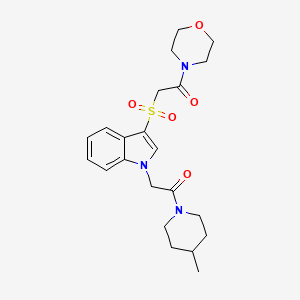
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2656483.png)
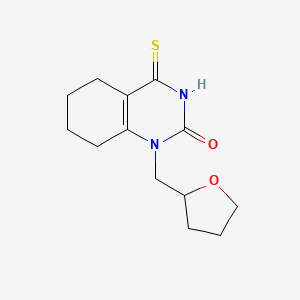
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2656485.png)
